molecular formula C23H36O2 B571608 2-(3,7-Dimethylocta-2,6-dien-1-YL)-1,3-dimethoxy-5-pentylbenzene CAS No. 29106-16-9

2-(3,7-Dimethylocta-2,6-dien-1-YL)-1,3-dimethoxy-5-pentylbenzene

Cat. No.: B571608
CAS No.: 29106-16-9
M. Wt: 344.5 g/mol
InChI Key: GDBWRAFIFHBEOL-XMHGGMMESA-N
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Description

Cannabigerol dimethyl ether is a synthetic derivative of cannabigerol, a non-psychoactive cannabinoid found in the Cannabis sativa plant. Cannabigerol is known for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and neuroprotective effects. Cannabigerol dimethyl ether is of interest due to its potential enhanced stability and bioactivity compared to its parent compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cannabigerol dimethyl ether can be synthesized through various methods. One common approach involves the methylation of cannabigerol using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. The reaction is typically carried out in an organic solvent such as acetone or tetrahydrofuran at elevated temperatures .

Industrial Production Methods

Industrial production of cannabigerol dimethyl ether involves optimizing the synthetic route to achieve high yields and purity. This often includes the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability. Purification steps such as column chromatography or recrystallization are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Cannabigerol dimethyl ether undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert it to alcohols.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives in the presence of a nucleophile like sodium azide.

Major Products Formed

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cannabigerol dimethyl ether has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study the reactivity of cannabinoids and their derivatives.

    Biology: Investigated for its potential effects on cellular processes and signaling pathways.

    Medicine: Explored for its therapeutic potential in treating conditions such as inflammation, bacterial infections, and neurodegenerative diseases.

    Industry: Utilized in the development of cannabinoid-based products and formulations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cannabigerol dimethyl ether is unique due to its dual methylation, which may enhance its stability and bioactivity compared to other cannabinoids. Its specific interactions with molecular targets and pathways also distinguish it from similar compounds.

Properties

CAS No.

29106-16-9

Molecular Formula

C23H36O2

Molecular Weight

344.5 g/mol

IUPAC Name

2-[(2E)-3,7-dimethylocta-2,6-dienyl]-1,3-dimethoxy-5-pentylbenzene

InChI

InChI=1S/C23H36O2/c1-7-8-9-13-20-16-22(24-5)21(23(17-20)25-6)15-14-19(4)12-10-11-18(2)3/h11,14,16-17H,7-10,12-13,15H2,1-6H3/b19-14+

InChI Key

GDBWRAFIFHBEOL-XMHGGMMESA-N

Isomeric SMILES

CCCCCC1=CC(=C(C(=C1)OC)C/C=C(\C)/CCC=C(C)C)OC

SMILES

CCCCCC1=CC(=C(C(=C1)OC)CC=C(C)CCC=C(C)C)OC

Canonical SMILES

CCCCCC1=CC(=C(C(=C1)OC)CC=C(C)CCC=C(C)C)OC

Synonyms

(E)-2-(3,7-Dimethyl-2,6-octadienyl)-1,3-dimethoxy-5-pentyl-benzene; _x000B_2-[(2E)-3,7-Dimethyl-2,6-octadienyl]-1,3-dimethoxy-5-pentyl-benzene;  Cannabigerol Dimethyl Ether

Origin of Product

United States

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